molecular formula C9H4N2O3 B12607134 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile CAS No. 647860-36-4

2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile

Cat. No.: B12607134
CAS No.: 647860-36-4
M. Wt: 188.14 g/mol
InChI Key: HKQOTJTVOKZBKW-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical assays and studies involving metalloproteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antiviral or anticancer agent.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile involves its ability to bind to metal ions and form stable complexes. This binding can affect the activity of metalloproteins and enzymes, leading to various biological effects. The compound’s high affinity for metal ions such as copper, zinc, and iron is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[Oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid: This compound contains two isoindoline-1,3-dione units connected by an ether bridge.

    Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

Uniqueness

2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile is unique due to its specific functional groups and ability to form stable metal complexes. This property distinguishes it from other isoindole derivatives and makes it valuable for specific scientific applications.

Properties

IUPAC Name

2-hydroxy-1,3-dioxoisoindole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O3/c10-4-5-1-2-6-7(3-5)9(13)11(14)8(6)12/h1-3,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQOTJTVOKZBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20801213
Record name 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20801213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647860-36-4
Record name 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20801213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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